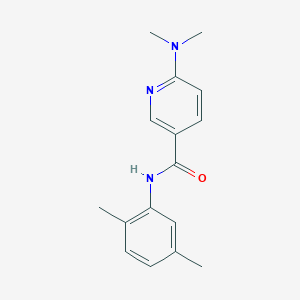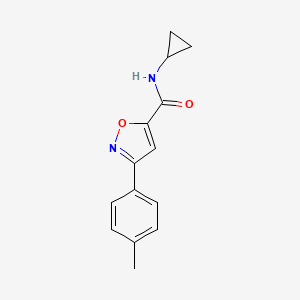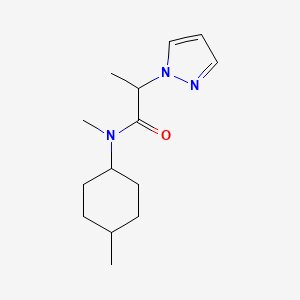
1-(2,3-Dihydroindol-1-yl)-3-methylsulfanylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydroindol-1-yl)-3-methylsulfanylpropan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the indole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-3-methylsulfanylpropan-1-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes involved in inflammation and the regulation of oxidative stress. Additionally, this compound has been shown to modulate the activity of neurotransmitters, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-3-methylsulfanylpropan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 1-(2,3-Dihydroindol-1-yl)-3-methylsulfanylpropan-1-one has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-Dihydroindol-1-yl)-3-methylsulfanylpropan-1-one in lab experiments is its high purity and reliability. The synthesis method has been optimized for high yield and purity, making it a reliable source of the compound. Additionally, the compound has been extensively studied, making it a well-characterized compound for use in experiments.
One limitation of using 1-(2,3-Dihydroindol-1-yl)-3-methylsulfanylpropan-1-one in lab experiments is its potential toxicity. While the compound has been shown to have potential therapeutic applications, it may also have toxic effects at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab experiments.
Orientations Futures
There are several future directions for research on 1-(2,3-Dihydroindol-1-yl)-3-methylsulfanylpropan-1-one. One area of interest is the development of new therapeutic applications for the compound. This may involve further studies on its anti-inflammatory, anti-tumor, and anti-microbial properties, as well as its potential use in the treatment of neurodegenerative disorders.
Another area of interest is the development of new synthesis methods for the compound. While the current synthesis method is efficient and reliable, new methods may offer advantages such as improved yield or reduced cost.
Finally, future research may focus on the optimization of dosing and delivery methods for the compound. This may involve the development of new formulations or delivery systems to improve the safety and efficacy of the compound in therapeutic applications.
In conclusion, 1-(2,3-Dihydroindol-1-yl)-3-methylsulfanylpropan-1-one is a promising compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties, as well as its potential use in the treatment of neurodegenerative disorders, make it a subject of significant interest in scientific research. While further studies are needed to fully understand its mechanism of action and optimize its use in therapeutic applications, the compound shows great promise for the development of new treatments and therapies.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dihydroindol-1-yl)-3-methylsulfanylpropan-1-one involves the reaction of indoline-2-thione with 3-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution reaction, resulting in the formation of the desired product. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce the compound.
Applications De Recherche Scientifique
1-(2,3-Dihydroindol-1-yl)-3-methylsulfanylpropan-1-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, this compound has been identified as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has also been studied for its potential use in the development of new antibiotics and antifungal agents.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-9-7-12(14)13-8-6-10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQIVVCLTBNWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-3-methylsulfanylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)


![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)

![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)

![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)


